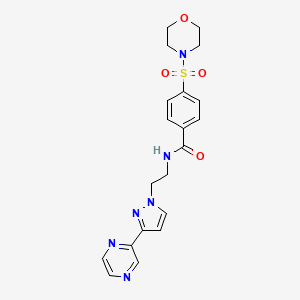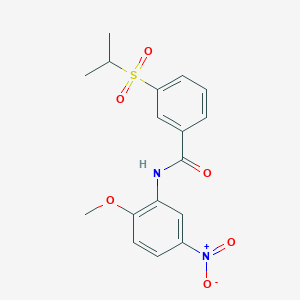
N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinazolinone derivatives, which have been widely studied for their potential therapeutic applications. The purpose of
作用機序
The mechanism of action of N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is not fully understood. However, it has been suggested that the compound may exert its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it may also induce the production of reactive oxygen species, which can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the proliferation and migration of cancer cells. In addition, it has been shown to reduce the expression of various proteins that are involved in cancer progression, such as matrix metalloproteinases and vascular endothelial growth factor.
実験室実験の利点と制限
One of the main advantages of using N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Its cytotoxic activity against cancer cells makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the condensation of 3-methoxybenzylamine with 2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetic acid in the presence of a coupling reagent. The reaction is carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under reflux conditions. The resulting product is then purified by recrystallization or chromatography to obtain a pure compound.
科学的研究の応用
N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-11-7-8-17(14-19)15-25-22(28)16-27-21-13-6-5-12-20(21)23(26-24(27)29)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFPKHGFXBRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)


![N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2931399.png)
![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2931401.png)
![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2931406.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2931407.png)

![N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2931409.png)

![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2931412.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)
